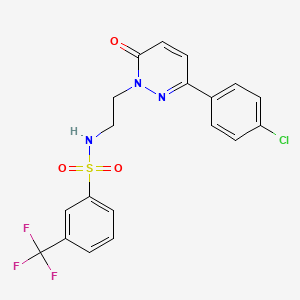

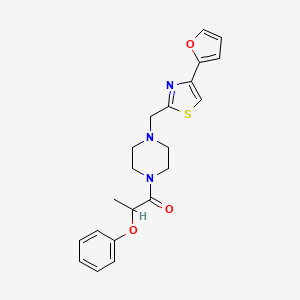

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one, commonly known as FPTP, is a synthetic compound that has been synthesized and studied for its potential use in scientific research. FPTP belongs to the class of compounds known as piperazine derivatives and has shown promising results in various research applications.

Aplicaciones Científicas De Investigación

Antidepressant and Antianxiety Activities

Research on derivatives closely related to the specified compound demonstrates their potential in addressing psychological disorders. For example, a study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlighted their antidepressant and antianxiety properties. These compounds were found to significantly reduce immobility times in mice, indicating potential antidepressant activity, and displayed significant antianxiety effects as well (J. Kumar et al., 2017).

Antimicrobial Activities

Another study focused on azole derivatives, including those starting from furan-2-carbohydrazide, highlighted their antimicrobial properties. These compounds demonstrated activity against various microorganisms, showcasing the potential of similar molecules in antimicrobial applications (Serap Başoğlu et al., 2013).

Agrochemical Applications

Further research into novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases revealed significant in vitro and in vivo fungicidal activity against several plant fungi. These findings suggest applications in agriculture, particularly in the development of new fungicides and herbicides (Baolei Wang et al., 2015).

Anticancer and Antiangiogenic Effects

A synthesis study on novel thioxothiazolidin-4-one derivatives, including compounds with a similar structure to the one , showed promising anticancer and antiangiogenic effects in mouse models. These derivatives significantly reduced tumor volume and inhibited endothelial proliferation, indicating potential therapeutic applications in cancer treatment (S. Chandrappa et al., 2010).

Photovoltaic Applications

Derivatives of phenothiazine with various conjugated linkers, including furan, have been synthesized and utilized in dye-sensitized solar cells. The inclusion of furan as a conjugated linker in one such derivative improved solar energy-to-electricity conversion efficiency by over 24%, demonstrating the potential of such compounds in enhancing photovoltaic performance (Se Hun Kim et al., 2011).

Mecanismo De Acción

Target of Action

Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes .

Propiedades

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-16(27-17-6-3-2-4-7-17)21(25)24-11-9-23(10-12-24)14-20-22-18(15-28-20)19-8-5-13-26-19/h2-8,13,15-16H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHBDFVMINKCAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729267.png)

![N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2729268.png)

![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)

![Ethyl (5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2729286.png)